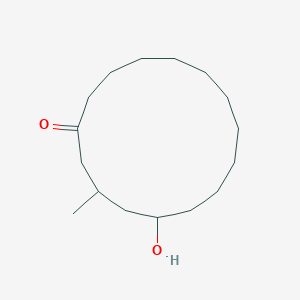
5-Hydroxy-3-methylcyclopentadecan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-3-methylcyclopentadecan-1-one is an organic compound with the molecular formula C16H30O2 It is a derivative of cyclopentadecanone, featuring a hydroxyl group and a methyl group on the cyclopentadecanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-3-methylcyclopentadecan-1-one typically involves the hydroxylation of 3-methylcyclopentadecanone. One common method is the oxidation of 3-methylcyclopentadecanone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, and the temperature and pH are carefully monitored to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yields and purity of the final product. Additionally, catalytic methods using metal catalysts such as palladium or platinum may be employed to enhance the efficiency of the hydroxylation process.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-3-methylcyclopentadecan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 5-oxo-3-methylcyclopentadecan-1-one or 5-carboxy-3-methylcyclopentadecan-1-one.
Reduction: Formation of 5-hydroxy-3-methylcyclopentadecanol or 3-methylcyclopentadecan-1-ol.
Substitution: Formation of 5-chloro-3-methylcyclopentadecan-1-one or 5-amino-3-methylcyclopentadecan-1-one.
Scientific Research Applications
5-Hydroxy-3-methylcyclopentadecan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Hydroxy-3-methylcyclopentadecan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group allows the compound to form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may undergo metabolic transformations, leading to the formation of active metabolites that exert their effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-Methylcyclopentadecanone: Lacks the hydroxyl group, resulting in different chemical properties and reactivity.
5-Oxo-3-methylcyclopentadecan-1-one: An oxidized form of the compound with a ketone group instead of a hydroxyl group.
5-Chloro-3-methylcyclopentadecan-1-one: A halogenated derivative with different chemical and biological properties.
Uniqueness
5-Hydroxy-3-methylcyclopentadecan-1-one is unique due to the presence of both a hydroxyl group and a methyl group on the cyclopentadecanone ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
85037-96-3 |
|---|---|
Molecular Formula |
C16H30O2 |
Molecular Weight |
254.41 g/mol |
IUPAC Name |
5-hydroxy-3-methylcyclopentadecan-1-one |
InChI |
InChI=1S/C16H30O2/c1-14-12-15(17)10-8-6-4-2-3-5-7-9-11-16(18)13-14/h14-15,17H,2-13H2,1H3 |
InChI Key |
VUYVUEGDOCUYLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCCCCCCCCCC(=O)C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


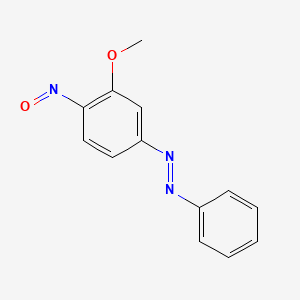
![2-[(Methanesulfinyl)methyl]-1,3-diphenylpropane-1,3-dione](/img/structure/B14419052.png)
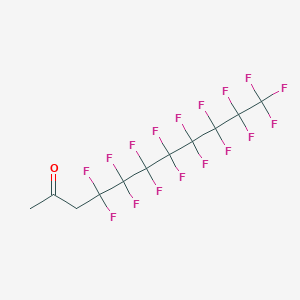
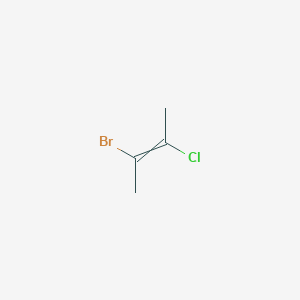
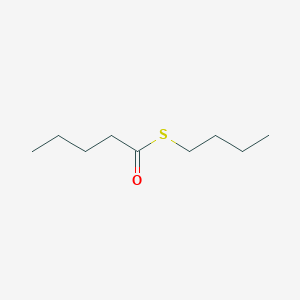
![Methyl bicyclo[4.2.0]octa-1,3,5,7-tetraene-2-carboxylate](/img/structure/B14419075.png)
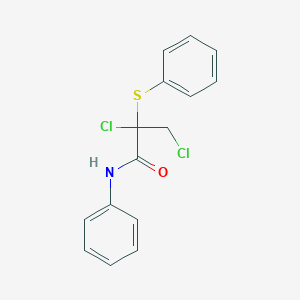
![(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(2S)-2-(2-hydroxypropanoylamino)-3-methyl-butanoyl]amino]-3-methyl-butanoyl]amino]-6-methyl-heptanoyl]amino]propanoyl]amino]-6-methyl-heptanoic acid](/img/structure/B14419084.png)
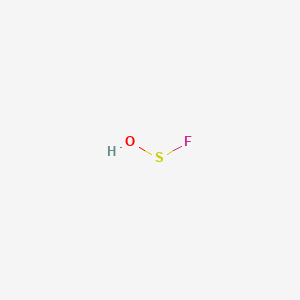
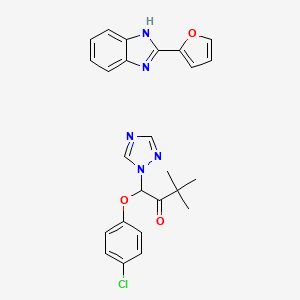
silane](/img/structure/B14419101.png)
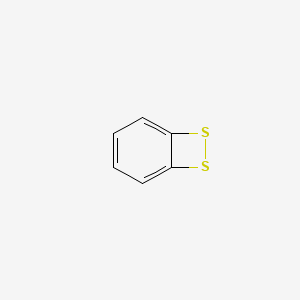
![3-Methyl-4-phenyl-1,5,6,7-tetrahydro-2H-cyclopenta[b]pyridin-2-one](/img/structure/B14419109.png)
![2-Methyl-4-(phenylsulfanyl)benzo[H]quinoline](/img/structure/B14419116.png)
